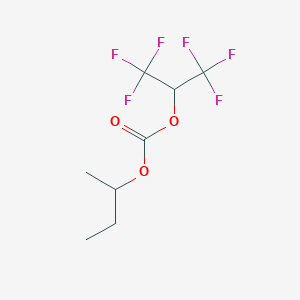
5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin: is a derivative of Caspofungin, an antifungal agent used primarily in the treatment of invasive fungal infections. This compound is specifically modified to enhance its biological activity and stability, making it a valuable subject of study in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin involves multiple steps, including the selective removal of specific functional groups and the introduction of new ones. The process typically starts with Caspofungin as the base compound. Key steps include:
Hydrolysis: The initial hydrolysis of Caspofungin to remove specific amino groups.
Cyclization: Formation of the seco-cyclo structure through intramolecular cyclization.
Functional Group Modification: Introduction of the 2-aminoethylamino and hydroxy groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or hydroxy groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin is used as a model compound to study reaction mechanisms and the effects of structural modifications on biological activity.
Biology: In biological research, this compound is used to investigate its antifungal properties and its interactions with fungal cell membranes.
Medicine: Medically, it is studied for its potential to treat fungal infections more effectively than Caspofungin, especially in cases where resistance to standard treatments is observed.
Industry: In the pharmaceutical industry, this compound is explored for its potential use in developing new antifungal drugs with improved efficacy and safety profiles .
Mécanisme D'action
The mechanism of action of 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin involves inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and death. The compound targets the enzyme β-(1,3)-D-glucan synthase, which is crucial for fungal cell wall synthesis .
Comparaison Avec Des Composés Similaires
Caspofungin: The parent compound, used as a standard antifungal agent.
Micafungin: Another echinocandin antifungal with a similar mechanism of action.
Anidulafungin: Similar to Caspofungin but with different pharmacokinetic properties.
Uniqueness: 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin is unique due to its structural modifications, which enhance its stability and biological activity compared to its parent compound, Caspofungin .
Propriétés
Formule moléculaire |
C50H82N8O16 |
|---|---|
Poids moléculaire |
1051.2 g/mol |
Nom IUPAC |
N-[1-[2-[[1-[[5-amino-1-(2-carbamoyl-3-hydroxypyrrolidin-1-yl)-3-hydroxy-1-oxopentan-2-yl]amino]-3,4-dihydroxy-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]-1-(10,12-dimethyltetradecanoyl)-4,5-dihydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H82N8O16/c1-5-26(2)22-27(3)12-10-8-6-7-9-11-13-37(65)58-33(24-36(64)48(58)72)46(70)53-38(28(4)59)49(73)57-25-31(61)23-32(57)45(69)55-40(43(67)42(66)29-14-16-30(60)17-15-29)47(71)54-39(34(62)18-20-51)50(74)56-21-19-35(63)41(56)44(52)68/h14-17,26-28,31-36,38-43,48,59-64,66-67,72H,5-13,18-25,51H2,1-4H3,(H2,52,68)(H,53,70)(H,54,71)(H,55,69) |
Clé InChI |
UWUIBWNWWAICHW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(C)CCCCCCCCC(=O)N1C(CC(C1O)O)C(=O)NC(C(C)O)C(=O)N2CC(CC2C(=O)NC(C(C(C3=CC=C(C=C3)O)O)O)C(=O)NC(C(CCN)O)C(=O)N4CCC(C4C(=O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


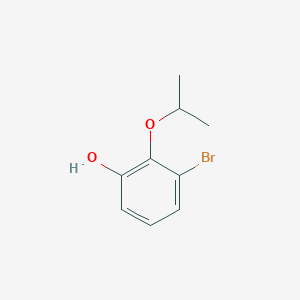

![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)

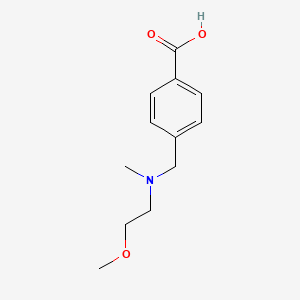

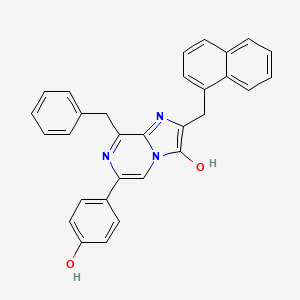


![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)

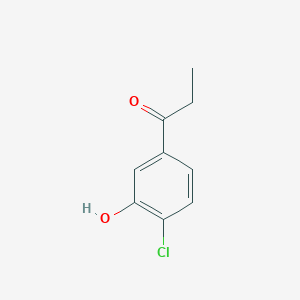
![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)
